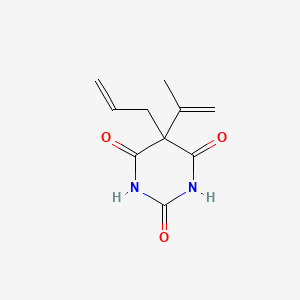

Barbituric acid, 5-allyl-5-isopropenyl-

Beschreibung

Barbituric acid derivatives are a class of heterocyclic compounds with a pyrimidine-2,4,6-trione core. The compound 5-allyl-5-isopropenyl-barbituric acid features two unsaturated substituents at the 5-position: an allyl group (CH₂CHCH₂) and an isopropenyl group (CH₂C(CH₃)CH₂). These substituents confer distinct electronic and steric properties, influencing its chemical reactivity, metabolic fate, and pharmacological activity. Barbiturates are historically significant as sedatives, anesthetics, and anticonvulsants, with activity modulated by substituent chemistry .

Eigenschaften

CAS-Nummer |

66941-73-9 |

|---|---|

Molekularformel |

C10H12N2O3 |

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

5-prop-1-en-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H12N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4H,1-2,5H2,3H3,(H2,11,12,13,14,15) |

InChI-Schlüssel |

URUUDFPSEYORGM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C1(C(=O)NC(=O)NC1=O)CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of barbituric acid, 5-allyl-5-isopropenyl-, involves the introduction of allyl and isopropenyl groups to the barbituric acid core. One common method includes the reaction of barbituric acid with allyl bromide and isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Barbituric acid, 5-allyl-5-isopropenyl-, can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Barbituric acid derivatives, including the 5-allyl-5-isopropenyl variant, have significant applications in scientific research:

Chemistry: Used as building blocks in organic synthesis for the preparation of more complex molecules.

Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.

Medicine: Investigated for their pharmacological properties, including sedative and hypnotic effects.

Industry: Utilized in the development of materials with specific properties, such as polymers and resins

Wirkmechanismus

The mechanism of action of barbituric acid, 5-allyl-5-isopropenyl-, involves its interaction with central nervous system receptors. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to a sedative effect by reducing neuronal excitability . Molecular targets include various subunits of the GABA receptor, and pathways involved are primarily related to neurotransmission and synaptic inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The electronic effects of 5,5-substituents significantly impact barbituric acid derivatives’ acidity (pK₁ values) and tautomerism (keto-enol equilibrium):

- pK₁ Values: 5,5-Dimethylbarbituric acid has a pK₁ of 8.51, while 5,5-alkylenederivatives (e.g., n=2–5) exhibit pK₁ values ranging from 8.73–8.88 . Substituents with stronger electron-withdrawing effects (e.g., allyl, isopropenyl) are expected to lower pK₁ compared to alkyl groups, increasing acidity.

- Tautomerism: Unsaturated substituents like allyl and isopropenyl may stabilize the enol tautomer, enhancing interactions with metal ions (e.g., nickel in enzyme inhibition) compared to keto forms .

Table 1: Comparative pK₁ Values of Selected Barbiturates

| Compound | Substituents | pK₁ | Reference |

|---|---|---|---|

| 5,5-Dimethylbarbituric acid | 5,5-(CH₃)₂ | 8.51 | |

| 5,5-Ethylenebarbituric acid | 5,5-(CH₂)₂ | 8.73 | |

| 5-Allyl-5-isobutylbarbituric acid | 5-allyl, 5-isobutyl | ~8.6* | (Inferred) |

*Hypothetical value based on substituent effects.

Metabolic Pathways and Degradation

Barbiturates undergo hepatic metabolism, primarily via hydroxylation and oxidation:

- 5-Allyl-Substituted Derivatives :

- Secobarbital (5-allyl-5-(1-methylbutyl)) is metabolized to 5-(3-hydroxy-1-methylbutyl)-5-allyl derivatives and 5-(1-methylbutyl)barbituric acid , which lack anesthetic activity .

- Butalbital (5-allyl-5-isobutyl) produces hydroxylated metabolites, including 5-(2,3-dihydroxypropyl)-5-isobutyl and 5-(3-hydroxy-2-methyl-1-propyl)-5-allyl derivatives .

- Isopropenyl Group :

- The isopropenyl substituent’s metabolic fate is less documented, but its unsaturated structure may lead to epoxidation or hydration , akin to allyl group transformations.

Table 2: Metabolic Pathways of Selected Barbiturates

| Compound | Major Metabolites | Activity Loss | Reference |

|---|---|---|---|

| Secobarbital | 5-(3-Hydroxy-1-methylbutyl)-5-allyl | Yes | |

| Butalbital | 5-(2,3-Dihydroxypropyl)-5-isobutyl | Partial |

Pharmacological Activity and Receptor Interactions

Substituents dictate pharmacological potency, stereospecificity, and receptor interactions:

- Anesthetic Potency :

- Benzodiazepine Receptor Modulation :

Table 3: Pharmacological Comparison of Barbiturates

Key Reactions:

5-Allyl-5-isopropenyl Synthesis :

- Hypothetical route: Condensation of allyl- and isopropenyl-substituted malonates with urea.

Chiral Resolution :

- Palladium-catalyzed asymmetric alkylation achieves enantiomeric excess in barbiturates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.